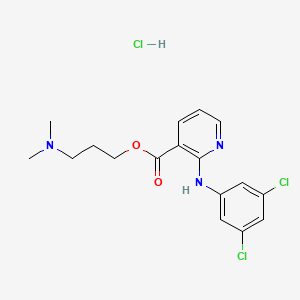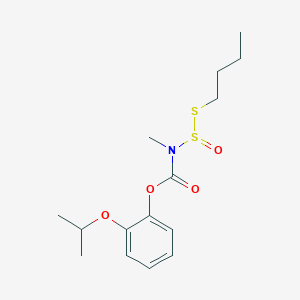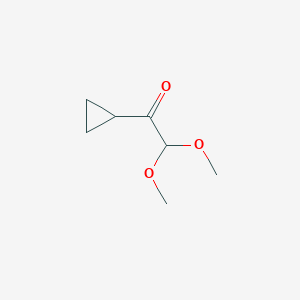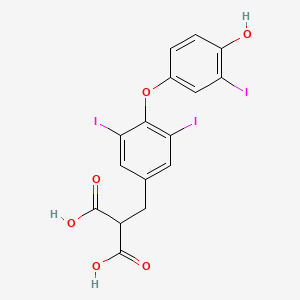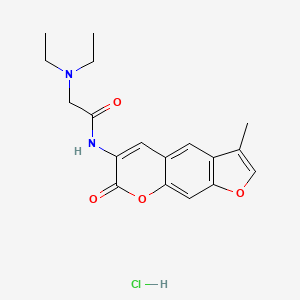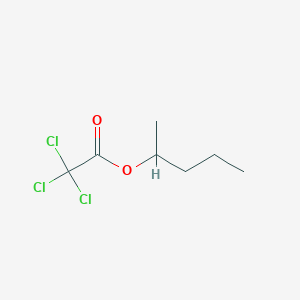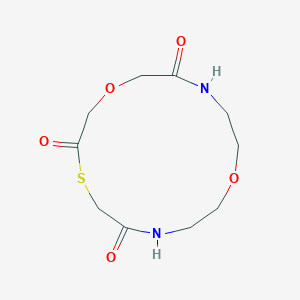
1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ethers, amides, and a thioester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the desired ring structure. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and production rates.
化学反応の分析
Types of Reactions
1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the amide or ether sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
科学的研究の応用
1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its functional groups allow it to interact with biological macromolecules, potentially disrupting cellular processes and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Known for its use as a ligand in coordination chemistry.
4,7,13-Trioxa-1,10-diazacyclopentadecane: Another compound with similar structural features and applications.
Uniqueness
1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione is unique due to the presence of both sulfur and nitrogen atoms within its ring structure, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
74229-40-6 |
|---|---|
分子式 |
C10H16N2O5S |
分子量 |
276.31 g/mol |
IUPAC名 |
1,10-dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione |
InChI |
InChI=1S/C10H16N2O5S/c13-8-5-17-6-10(15)18-7-9(14)12-2-4-16-3-1-11-8/h1-7H2,(H,11,13)(H,12,14) |
InChIキー |
DKKOJQCGAHGSSY-UHFFFAOYSA-N |
正規SMILES |
C1COCCNC(=O)CSC(=O)COCC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)



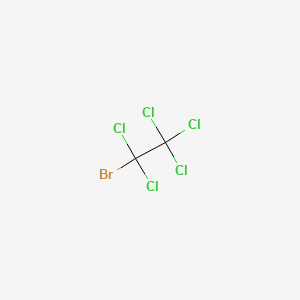

![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)
